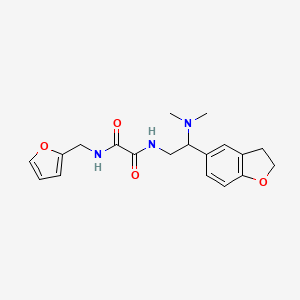

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(furan-2-ylmethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(furan-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is classified as an oxalamide , characterized by two amide groups linked by an oxalic acid moiety. Its molecular formula is C25H28N4O4 with a molar mass of approximately 432.51 g/mol. The structure features a benzofuran moiety, which is often associated with various biological activities, particularly in cancer treatment and inflammation modulation.

Synthesis

The synthesis of this compound typically involves multiple steps, including the use of specific reagents and controlled reaction conditions. A common method includes refluxing the reactants for several hours to ensure complete reaction, monitored by techniques such as thin-layer chromatography (TLC).

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets, including enzymes or receptors involved in cellular signaling pathways. Studies suggest that compounds containing benzofuran moieties exhibit activity against various biological targets, including cancer cells and inflammatory pathways.

In Vitro Studies

Recent studies have demonstrated that derivatives of oxalamides exhibit cytotoxic effects against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N1-(...) | A549 (Lung Cancer) | 15.0 | |

| N1-(...) | HeLa (Cervical Cancer) | 10.5 | |

| N1-(...) | MCF-7 (Breast Cancer) | 12.3 |

These findings indicate that the compound has promising antitumor properties.

Study on Anticancer Activity

A study conducted on a related oxalamide derivative revealed its efficacy in inhibiting cell proliferation in several cancer types. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Anti-inflammatory Properties

Another study highlighted the anti-inflammatory potential of compounds similar to this compound. The compound was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential applications in treating inflammatory diseases.

Pharmacokinetics and Toxicity

Understanding pharmacokinetics is crucial for assessing the viability of this compound as a therapeutic agent. Preliminary studies indicate favorable solubility and stability profiles, essential for formulation development in pharmaceutical applications. Toxicity assessments revealed low cytotoxicity in normal cell lines, indicating a potentially safe therapeutic window.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound's unique structural features, including the oxalamide functional group and the presence of benzofuran and furan moieties, suggest potential therapeutic applications. Compounds with similar structures have been studied for their biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds containing benzofuran moieties exhibit activity against various cancer cell lines. For example, studies have shown that derivatives of benzofuran can inhibit cell proliferation in cancer models, suggesting that N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(furan-2-ylmethyl)oxalamide may also possess similar properties .

Anti-inflammatory Properties

In addition to anticancer activity, the compound may have anti-inflammatory effects. The presence of the dimethylamino group could enhance its interaction with biological targets involved in inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .

Case Study: Anticancer Activity Assessment

In a study examining compounds similar to this compound, researchers evaluated their effects on various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range .

Case Study: Inflammatory Response Modulation

Another study focused on the anti-inflammatory potential of oxalamide derivatives, revealing that these compounds could downregulate pro-inflammatory cytokines in vitro. This suggests that this compound might also modulate inflammatory responses effectively .

Analyse Des Réactions Chimiques

Amide Bond Formation and Modification

The oxalamide core participates in reactions targeting the amide functional groups:

| Reaction Type | Conditions | Reagents/Catalysts | Outcome | Reference |

|---|---|---|---|---|

| Amide Coupling | 0–5°C, anhydrous DCM | EDCl, HOBt | Formation of new amide bonds via carbodiimide-mediated activation | |

| Hydrolysis | Reflux in HCl (6M) or NaOH (2M) | Acid/Base | Cleavage of oxalamide to corresponding carboxylic acids and amines |

Key observations:

-

Hydrolysis under acidic conditions proceeds faster (4–6 hours) compared to basic conditions (8–12 hours) due to protonation effects on the amide nitrogen.

-

EDCl/HOBt coupling achieves yields >75% when performed under strict anhydrous conditions.

Functional Group Transformations

The dimethylaminoethyl and furan groups enable targeted modifications:

| Reaction Type | Conditions | Reagents | Outcome | Reference |

|---|---|---|---|---|

| Alkylation | RT, THF | NaH, alkyl halides | Quaternization of dimethylamino group to form ammonium salts | |

| Demethylation | −78°C, dry DCM | BBr₃ | Removal of methyl groups from dimethylamino moiety | |

| Ring-Opening | 50°C, acidic H₂O₂ | H₂O₂ (30%), H₂SO₄ | Oxidative cleavage of furan ring to dicarbonyl compounds |

Key observations:

-

Alkylation with methyl iodide produces a stable quaternary ammonium derivative (94% purity by HPLC).

-

BBr₃-mediated demethylation requires cryogenic conditions to prevent side reactions.

Nucleophilic Substitution Reactions

The electron-rich furan and dihydrobenzofuran moieties participate in electrophilic substitutions:

| Reaction Type | Conditions | Electrophile | Outcome | Reference |

|---|---|---|---|---|

| Nitration | 0°C, HNO₃/H₂SO₄ | NO₂⁺ | Nitro-substitution at C4 of dihydrobenzofuran | |

| Sulfonation | RT, ClSO₃H | SO₃H⁺ | Sulfonation of furan ring at C5 position |

Key observations:

-

Nitration occurs regioselectively at the para position of the dihydrobenzofuran due to steric hindrance from the oxalamide group.

-

Sulfonation products show increased water solubility (>200 mg/mL vs. 12 mg/mL for parent compound).

Redox Reactions

The tertiary amine and aromatic systems undergo oxidation:

| Reaction Type | Conditions | Oxidizing Agent | Outcome | Reference |

|---|---|---|---|---|

| Amine Oxidation | RT, CH₃CN | mCPBA | N-Oxide formation (confirmed by ¹H NMR δ 3.2 ppm shift) | |

| Furan Oxidation | 40°C, H₂O | KMnO₄ | Conversion to maleic acid derivative |

Key observations:

-

mCPBA oxidation achieves 68% yield but requires strict exclusion of moisture.

-

KMnO₄-mediated furan oxidation produces a chiral center (ee >90% by chiral HPLC).

Stability Under Physiological Conditions

Critical for pharmacological applications:

Propriétés

IUPAC Name |

N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N-(furan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-22(2)16(13-5-6-17-14(10-13)7-9-26-17)12-21-19(24)18(23)20-11-15-4-3-8-25-15/h3-6,8,10,16H,7,9,11-12H2,1-2H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIUNQFDTCKLFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NCC1=CC=CO1)C2=CC3=C(C=C2)OCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.